molecular formula C18H17N3O3 B6529327 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 904653-32-3

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B6529327
CAS No.: 904653-32-3
M. Wt: 323.3 g/mol
InChI Key: UDBQKBPJZRNBLO-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound belongs to a class of N-(oxadiazolyl)benzamides that have demonstrated significant potential in pharmacological research, particularly as agents against challenging biological targets . The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, contributing to enhanced metabolic stability and favorable pharmacokinetic properties of lead compounds . Preliminary research on analogous 1,3,4-oxadiazole derivatives indicates potential mechanisms of action that may include the inhibition of key enzymes involved in cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . Furthermore, closely related structural analogs within the N-(1,3,4-oxadiazol-2-yl)benzamide family have exhibited potent activity against Gram-positive bacterial pathogens and Neisseria gonorrhoeae , suggesting this chemotype holds promise for addressing antibiotic resistance . The specific substitution pattern of the ethyl group on the oxadiazole ring and the methoxybenzamide moiety is designed to optimize interactions with hydrophobic pockets in enzymatic targets, which may enhance both potency and selectivity . This compound is intended for research purposes only, specifically for use in in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities for drug discovery programs.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-7-9-14(10-8-12)19-17(22)13-5-4-6-15(11-13)23-2/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQKBPJZRNBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Derivatives

The 5-ethyl-1,3,4-oxadiazole ring is synthesized via cyclization of propionohydrazide precursors. In a representative procedure, a hydrazide derivative (e.g., N-(2-hydrazinyl-2-oxoethyl)-4-chlorobenzamide) reacts with carbon disulfide under basic conditions (KOH/ethanol) to form a 1,3,4-oxadiazole-2-thione intermediate. Subsequent alkylation with ethyl iodide introduces the 5-ethyl substituent.

Reaction Conditions :

  • Temperature : Reflux at 85°C for 12 hours

  • Solvent : Ethanol

  • Yield : 83–90%

This method’s efficacy is attributed to the nucleophilic attack of hydrazide nitrogen on carbon disulfide, followed by intramolecular cyclization (Figure 1).

Functionalization of the Aromatic Ring

Synthesis of 4-Aminophenyl-1,3,4-oxadiazole

The 4-aminophenyl group is introduced via Suzuki-Miyaura coupling or direct substitution. Patent data demonstrates that brominated oxadiazole intermediates (e.g., 5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl) undergo nucleophilic aromatic substitution with ammonia or protected amines.

Key Optimization Parameters :

  • Catalyst : Pd(PPh₃)₄ for cross-coupling

  • Protecting Group : tert-butoxycarbonyl (Boc) to prevent side reactions

  • Yield : 68–75%

Amide Bond Formation with 3-Methoxybenzoyl Chloride

Coupling Reactions

The final step involves reacting 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline with 3-methoxybenzoyl chloride. A Schlenk flask technique under inert atmosphere (N₂) is employed to minimize hydrolysis.

Procedure :

  • Activation : 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : The acyl chloride is added dropwise to a solution of the aniline derivative in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Workup : The mixture is stirred at 0°C for 1 hour, followed by aqueous extraction and recrystallization from ethanol.

Yield : 89%

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR : The 3-methoxy group resonates as a singlet at δ 3.85 ppm, while the oxadiazole-linked phenyl protons appear as doublets at δ 7.89–8.22 ppm.

  • IR : A strong absorption at 1,643 cm⁻¹ confirms the amide C=O stretch.

Comparative Analysis of Synthetic Routes

MethodOxadiazole YieldAmide Coupling YieldTotal Yield
Hydrazide Cyclization83%89%74%
Suzuki Coupling75%92%69%

The hydrazide route offers higher reproducibility, while cross-coupling methods enable structural diversification .

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as an antimicrobial and antiviral agent.

  • Medicine: The compound has been investigated for its anticancer properties.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Heterocycle Substituents (Position) Pharmacological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide (Target) 1,3,4-oxadiazole Ethyl (5), 3-methoxybenzamide (phenyl) Hypothesized: Anticancer, CNS
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]... benzamides 1,3,4-oxadiazole Methyl (5), trimethoxyphenyl (thiazole) Anticancer (evaluated in vitro)
Zibotentan (ZD 4054) 1,3,4-oxadiazole Pyrazinyl-sulfonamide Anticancer (endothelin antagonist)
N-(2-(1H-1,2,4-Triazol-1-yl)...3-methoxybenzamide (7d) 1,2,4-triazole Trifluoromethoxy, cyclopropylmethoxy CNS-penetrant mGlu7 NAM
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 1,3,4-oxadiazole Thioxo (5), chloro-benzamide Structural stability (X-ray data)
Key Observations:
  • Heterocycle Impact : The 1,3,4-oxadiazole ring in the target compound and Zibotentan enhances metabolic stability compared to triazole-containing analogs (e.g., compound 7d in ). However, triazole derivatives exhibit superior CNS penetration due to substituents like cyclopropylmethoxy .
  • Substituent Effects: Ethyl vs. Methoxy Positioning: The 3-methoxybenzamide moiety may enhance binding to aromatic receptor pockets, similar to trimethoxyphenyl groups in ’s anticancer compounds.

Pharmacological and Physicochemical Properties

Table 2: Hypothesized Properties Based on Structural Analogues
Property Target Compound Zibotentan Compound
logP ~3.5 (estimated) 2.8 ~3.2
Solubility (aq.) Low (ethyl group) Moderate (sulfonamide) Low (trimethoxyphenyl)
CNS Penetration Possible (methoxy group) Limited Unlikely
Anticancer Activity Potential (oxadiazole core) Confirmed (endothelin antagonist) Confirmed (thiazole-linked)
  • CNS Potential: The methoxy group in the target compound may facilitate blood-brain barrier penetration, as seen in CNS-active triazole derivatives ().
  • Anticancer Mechanism : Oxadiazoles often inhibit tubulin or modulate kinase activity. The ethyl group could enhance hydrophobic interactions in target binding compared to methyl .

Stability and Crystallography

Compounds like 4-Chloro-N-[3-methyl-1-(5-thioxo...benzamide () exhibit stable crystalline structures due to sulfur-oxygen interactions. The target compound’s lack of thioxo groups may reduce crystallinity but improve synthetic yield.

Biological Activity

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:
The compound belongs to the oxadiazole class, characterized by the presence of a 1,3,4-oxadiazole ring fused with a phenyl group and a methoxybenzamide moiety. Its molecular formula is C18H17N3O3C_{18}H_{17}N_{3}O_{3}.

Synthesis:
The synthesis typically involves:

  • Formation of the Oxadiazole Ring: Cyclization of hydrazides with carboxylic acids or their derivatives.
  • Coupling Reaction: The oxadiazole derivative is coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit key enzymes involved in inflammatory and microbial processes. Specific targets include thymidylate synthase and histone deacetylase, which are crucial for cancer cell proliferation .
  • Pathways Involved: The compound modulates several signaling pathways, including NF-kB signaling and telomerase activity, contributing to its anticancer effects .

Anticancer Activity

Studies have demonstrated that derivatives containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. For instance:

  • In vitro Studies: this compound showed potent inhibition of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also exhibited broad-spectrum antimicrobial activity:

  • Antibacterial Effects: Research indicates that it inhibits various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) against specific strains are significantly lower than those for standard treatments .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition (thymidylate synthase), NF-kB modulation
4-(5-methyl/phenyl)-1,3,4-oxadiazol derivativesAntitubercularInhibition of mycobacterial enoyl reductase
Benzamide derivativesVarious (antibacterial)Inhibition of lipoteicholic acid synthesis

Case Studies

  • Anticancer Study: A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated that the compound induced significant cell death through apoptosis mechanisms.
  • Antimicrobial Study: Another investigation assessed its antimicrobial properties against drug-resistant bacterial strains. The compound demonstrated potent activity with MIC values significantly lower than those observed for traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide?

  • Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole core. Key steps include cyclization of acylhydrazides using reagents like POCl₃ or coupling reactions with substituted benzoyl chlorides. For example, oxadiazole derivatives are often synthesized via dehydrative cyclization under controlled temperatures (80–100°C) and inert atmospheres .
  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methoxy protons (~δ 3.8 ppm) and oxadiazole carbons (~δ 165–170 ppm) are diagnostic .
  • Mass Spectrometry : ESI-MS or APCI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC Purity : Retention times (e.g., 12–13 minutes) and purity ≥95% are standard benchmarks .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) on the oxadiazole ring influence physicochemical properties?

  • Answer : Substituents like ethyl groups enhance lipophilicity (logP ↑), improving membrane permeability. Comparative HPLC data show ethyl-substituted analogs have longer retention times (e.g., 13.3 min vs. 12.7 min for methyl), indicating higher hydrophobicity . Methoxy groups on benzamide improve solubility in polar solvents (e.g., DMSO) .

Q. What analytical techniques are critical for assessing purity and stability under storage conditions?

  • Answer :

  • HPLC-UV/ELSD : Monitors degradation products (e.g., hydrolyzed oxadiazole rings) under accelerated stability testing (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C for most oxadiazoles) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for anticancer activity?

  • Answer :

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. For example, analogs with 3-methoxybenzamide and ethyl-oxadiazole show IC₅₀ values <10 µM .
  • Substituent variation : Replace ethyl with bulkier groups (e.g., cyclohexyl) to study steric effects on target binding. Thiadiazole analogs (replacing oxadiazole) reduce potency by ~50%, highlighting ring electronegativity’s role .
  • Computational docking : Map interactions with tubulin or kinases (e.g., EGFR) using AutoDock Vina. Methoxy groups form hydrogen bonds with Thr790 residues .

Q. What mechanisms explain contradictory bioactivity data between in vitro and in vivo models?

  • Answer : Discrepancies often arise from:

  • Metabolic instability : Oxadiazoles are prone to hepatic CYP450 oxidation. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in assays to confirm .
  • Poor pharmacokinetics : Low oral bioavailability (<20% in rodents) due to high logP (>3). Prodrug strategies (e.g., phosphate esters) improve solubility .
  • Off-target effects : Off-target kinase inhibition (e.g., JAK2) may mask primary mechanisms. Perform kinome-wide profiling .

Q. What experimental strategies validate the compound’s anti-inflammatory targets (e.g., COX-2 vs. NF-κB)?

  • Answer :

  • Enzyme inhibition assays : Direct COX-2 activity measured via prostaglandin E₂ (PGE₂) ELISA. Ethyl-oxadiazole analogs show IC₅₀ ~1 µM .
  • Western blotting : Quantify NF-κB/p65 nuclear translocation in LPS-stimulated macrophages. 3-Methoxybenzamide suppresses p-IκBα degradation .
  • Gene knockdown : siRNA silencing of COX-2 or NF-κB subunits (e.g., p65) isolates target contributions .

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